molecular formula C18H19NaO5S B12409693 17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium)

17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium)

Cat. No.: B12409693
M. Wt: 373.4 g/mol
InChI Key: HBVSSZJQFZAJLK-PSIGYDFMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium) is a deuterium-labeled derivative of 17|A-Dihydroequilenin 3-sulfate. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research for its unique properties, particularly in the fields of pharmacokinetics and drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium) involves the deuteration of 17|A-Dihydroequilenin 3-sulfate. Deuteration is typically achieved through the use of deuterium gas or deuterated reagents under specific reaction conditions. The process requires careful control of temperature, pressure, and reaction time to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium) is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium) involves its interaction with specific molecular targets and pathways. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to altered absorption, distribution, metabolism, and excretion. This can result in changes in the compound’s efficacy and safety profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 17|A-Dihydroequilenin 3-sulfate-4,16,16-d3 (sodium) lies in its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Deuterium substitution can lead to improved stability and reduced metabolic degradation, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C18H19NaO5S

Molecular Weight

373.4 g/mol

IUPAC Name

sodium;[(13S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16?,17-,18-;/m0./s1/i7D2,10D;

InChI Key

HBVSSZJQFZAJLK-PSIGYDFMSA-M

Isomeric SMILES

[2H]C1=C(C=CC2=C1C=CC3=C2CC[C@]4(C3CC([C@@H]4O)([2H])[2H])C)OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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